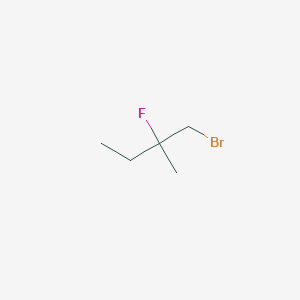

1-Bromo-2-fluoro-2-methylbutane

説明

1-Bromo-2-fluoro-2-methylbutane is an organic compound. It is a type of alkyl halide where one or more hydrogen atoms in an alkane have been replaced by halogen atoms . The compound has a molecular formula of C5H10BrF .

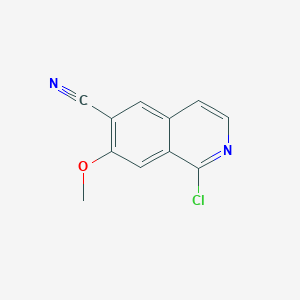

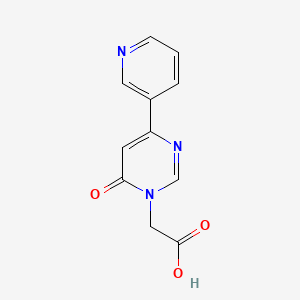

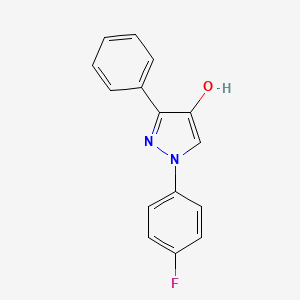

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C5H10BrF . More detailed structural information, such as 2D or 3D representations, were not found in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the retrieved data. Alkyl halides, in general, have properties that depend on the nature of the alkyl group and the halogen .科学的研究の応用

Optical Properties and Molecular Structure

1-Bromo-2-fluoro-2-methylbutane has been studied for its optical properties and its influence on molecular structure. Brauns (1937) examined the optical rotation and atomic dimensions of various 1-halogeno-2-methylbutanes, including the 1-bromo-2-fluoro derivative. They found substantial agreement between the differences in molecular rotations of these compounds and the differences in atomic radii of halogen atoms (Brauns, 1937).

Conformational Analysis

The conformational stability and structure of 1-bromo-2-methylbutane were analyzed using vibrational circular dichroism and density functional theory by Wang et al. (2002). They compared experimental spectra with ab initio predictions to understand the predominant conformations and the influence of bromine on the molecule (Wang et al., 2002).

Applications in Synthesis

Kröger and Haufe (1997) utilized this compound in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids. This process involved alkylation of camphor-based glycine ester imines with 1-bromo-2-fluoro-alkanes, demonstrating the utility of this compound in organic synthesis (Kröger & Haufe, 1997).

Thermal Decomposition Studies

Hargreaves et al. (2007) investigated the thermal decomposition of 1-bromo-2-methylbutane. They found that oxygen and hydrogen bromide catalyze its decomposition and noted variations in the relative proportions of the main reaction products under different conditions (Hargreaves et al., 2007).

Autoxidation Processes

Howard et al. (1977) studied the autoxidation of optically active 1-bromo-2-methylbutane, focusing on how the optically active 1-bromo-2-methyl-2-butyl radical is partially trapped by oxygen before complete racemization (Howard et al., 1977).

Analysis of Vibrational Spectra

Crowder and Jalilian (1978) performed a vibrational analysis of branched-chain bromides, including 1-bromo-2-methylbutane. They obtained infrared and Raman spectra for various conformers, contributing to the understanding of molecular vibrations in such compounds (Crowder & Jalilian, 1978).

作用機序

Target of Action

1-Bromo-2-fluoro-2-methylbutane is a halogenated alkane, and its primary targets are the hydrogen atoms on the β-carbon in an organic compound . The β-carbon is the carbon atom adjacent to the carbon atom that is attached to the halogen .

Mode of Action

The compound undergoes a bimolecular elimination mechanism, known as the E2 mechanism . In this mechanism, a base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and the bromine atom begins to depart by taking the bonding electrons with it . This results in the formation of a C=C double bond and a bromide ion .

Biochemical Pathways

The E2 mechanism is a single-step concerted reaction, similar to the S N 2 mechanism, with multiple electron pair transfers happening at the same time . The reaction rate depends on the concentration of both the substrate and the base . The dehydrohalogenation of 2-bromo-2-methylbutane can produce two products, 2-methyl-2-butene and 2-methyl-1-butene, by following two different pathways .

Result of Action

The result of the E2 reaction is the formation of a C=C double bond and a bromide ion . The formation of the double bond can lead to the creation of an alkene from an alkyl halide . The specific alkene formed depends on the structure of the original alkyl halide and the specific β-hydrogen that is eliminated .

Action Environment

The action of this compound can be influenced by various environmental factors. The temperature and the pH of the environment can affect the rate of the E2 reaction . Additionally, the presence of other substances, such as bases or other reactive species, can also influence the reaction .

Safety and Hazards

Safety data sheets suggest that 1-Bromo-2-fluoro-2-methylbutane is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

特性

IUPAC Name |

1-bromo-2-fluoro-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrF/c1-3-5(2,7)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWDAGTVDLZKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

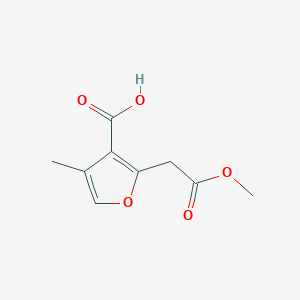

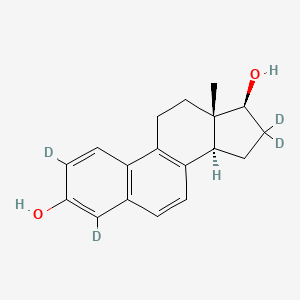

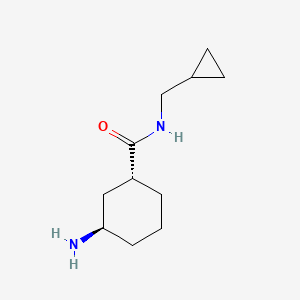

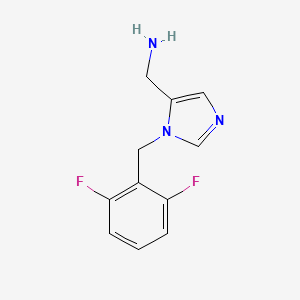

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-methoxyethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474244.png)

![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)

![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)

![3-[(3-Chloropyrazin-2-yl)amino]propanoic acid](/img/structure/B1474249.png)

![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide](/img/structure/B1474254.png)

![(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate](/img/structure/B1474256.png)